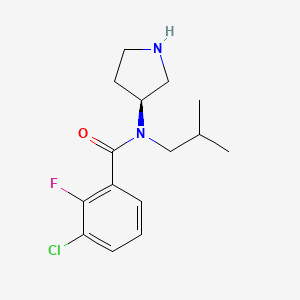
(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide is a synthetic organic compound that features a benzamide core with various substituents, including a pyrrolidine ring. This compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-chlorobenzoyl chloride with isobutylamine under basic conditions.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where the amine group of the pyrrolidine reacts with the benzamide core.
Methylation: The methyl group is introduced via alkylation reactions, often using methyl iodide or similar reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs, particularly as a scaffold for designing inhibitors of specific enzymes or receptors.
Biological Studies: The compound is used to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: It can be used in the synthesis of other complex organic molecules, serving as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and the benzamide core play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[(3S)-Pyrrolidin-3-yl]benzamides: These compounds share a similar core structure and have been studied for their dual serotonin and noradrenaline reuptake inhibition properties.
Substituted Benzamides: Various substituted benzamides have been explored for their biological activities, including anti-tubercular agents.
Uniqueness
(S)-3-chloro-N-isobutyl-2-methyl-N-(pyrrolidin-3-yl)benzamide is unique due to its specific combination of substituents, which confer distinct biological properties. The presence of the chloro group, isobutyl group, and pyrrolidine ring contribute to its unique binding characteristics and potential therapeutic applications.
Properties
Molecular Formula |
C16H23ClN2O |
|---|---|
Molecular Weight |
294.82 g/mol |
IUPAC Name |
3-chloro-2-methyl-N-(2-methylpropyl)-N-[(3S)-pyrrolidin-3-yl]benzamide |
InChI |
InChI=1S/C16H23ClN2O/c1-11(2)10-19(13-7-8-18-9-13)16(20)14-5-4-6-15(17)12(14)3/h4-6,11,13,18H,7-10H2,1-3H3/t13-/m0/s1 |
InChI Key |
VJADHLVJCCCGKY-ZDUSSCGKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)C(=O)N(CC(C)C)[C@H]2CCNC2 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=O)N(CC(C)C)C2CCNC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N1-(benzo[d]thiazol-2-ylmethyl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine](/img/structure/B10790322.png)
![N1-(benzo[d]thiazol-2-yl)-N4-(3-ethoxy-4-methoxyphenyl)cyclohexane-1,4-diamine](/img/structure/B10790337.png)
![N-(benzo[d]thiazol-2-yl)-1-(3-ethoxy-4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B10790352.png)
![1-(benzo[d]thiazol-2-yl)-N-(3-ethoxy-4-methoxyphenyl)piperidin-4-amine](/img/structure/B10790354.png)
![N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B10790360.png)
![1-(benzo[d]thiazol-2-ylmethyl)-N-(3-ethoxy-4-methoxyphenyl)piperidin-4-amine](/img/structure/B10790361.png)
![2-[(31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790366.png)
![N-(2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazol-5-yl)cyclobutanecarboxamide](/img/structure/B10790382.png)
![5-Chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide](/img/structure/B10790394.png)
![2-(1-(3,5-diethoxy-4-(1H-pyrrol-1-yl)benzyl)piperidin-4-ylamino)-N,N-dimethylbenzo[d]oxazole-5-sulfonamide](/img/structure/B10790401.png)




